molecular formula C16H32 B13796606 Pentadecane,3-methylene- CAS No. 56919-55-2

Pentadecane,3-methylene-

Cat. No.: B13796606
CAS No.: 56919-55-2
M. Wt: 224.42 g/mol
InChI Key: QHSRAQJUNKPXRC-UHFFFAOYSA-N
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Description

Pentadecane,3-methylene- is a branched hydrocarbon with the molecular formula C16H32, offering researchers a specific isomer of hexadecane for advanced material and chemical studies . With a calculated boiling point of approximately 285.7°C and a flash point near 126.1°C, this compound is characterized as a high-boiling, flammable liquid, making it suitable for investigations into high-temperature reactions and transport properties . Its defined structure, distinct from linear alkanes, is particularly valuable in research areas such as chromatography, where it may serve as a standard for analyzing complex hydrocarbon mixtures, and in materials science for studying the effects of molecular branching on the physical properties of liquids, including viscosity, density (calculated ~0.781 g/cm³), and freezing point behavior . As a pure hydrocarbon, Pentadecane,3-methylene- is also an essential compound in foundational organic chemistry research, catalysis studies, and as a potential model compound in the development of synthetic lubricants or fuels. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this flammable substance with appropriate precautions in a well-ventilated laboratory setting.

Properties

CAS No.

56919-55-2

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

3-methylidenepentadecane

InChI

InChI=1S/C16H32/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2/h3-15H2,1-2H3

InChI Key

QHSRAQJUNKPXRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=C)CC

Origin of Product

United States

Preparation Methods

Traditional Organic Synthesis

There is limited direct literature on the classical synthetic routes specifically for pentadecane, 3-methylene-. However, branched alkanes like 3-methylpentadecane are typically prepared via:

  • Alkylation reactions : Introducing a methyl branch at the 3-position of pentadecane can be achieved by alkylation of a suitable precursor such as pentadecane or shorter alkanes using methylating agents under controlled conditions.

  • Aldol condensation and subsequent hydrogenation : Similar to the synthesis of related branched ketones or alkenes, aldol condensation reactions between aldehydes and ketones followed by catalytic hydrogenation can yield branched alkanes. For example, the aldol condensation of acetaldehyde and methyl ethyl ketone produces intermediates like 3-methyl-3-pentene-2-one, which can be further processed to branched alkanes.

Catalytic Processes and Reactor Design

Industrial processes for branched alkane synthesis often use acid catalysts and continuous flow reactors to optimize yield and selectivity:

Parameter Description
Catalyst Solid acid catalysts such as mixed oxides (SiO2, Al2O3, SnO2, ZrO2, MgO, CaO, Fe2O3, WO3)
Reactor type Continuous Stirred Tank Reactor (CSTR), packed bed reactors, microreactors with sub-mm channels
Reaction mode Continuous flow or semi-batch with in-line mixing of reactants
Reaction conditions Acid-catalyzed aldol condensation, vigorous stirring to overcome mass transfer limitations

These methods have been developed for structurally related compounds such as 3-methyl-3-pentene-2-one, a key intermediate in fragrance synthesis, and can be adapted for branched alkane synthesis.

Biosynthetic and Biotechnological Methods

Plant-Based Biosynthesis

Recent research elucidates the biosynthesis of long-chain alkanes including pentadecane in plants such as Pogostemon cablin. The key findings include:

  • Pentadecane biosynthesis occurs via an endoplasmic reticulum-localized enzyme complex composed of PcCER1-LIKE3 and PcCER3 proteins.

  • This complex catalyzes the decarbonylation of hexadecanal (derived from C16 acyl-CoA) to generate pentadecane.

  • Silencing acetyl-CoA carboxylase, which competes for substrates, increases pentadecane production.

This pathway provides a renewable biological route to pentadecane production and offers potential for metabolic engineering in heterologous hosts.

Microbial Engineering

Microbial synthesis through engineered Escherichia coli strains has also been demonstrated:

  • Expression of synthetic pathways (CEDDEC genes) in E. coli enables production of branched pentadecane from supplied fatty acids.

  • By supplementing the growth medium with branched fatty acids like 13-methyl tetradecanoic acid or 15-methyl hexadecanoic acid, the engineered bacteria produce branched alkanes including 3-methylpentadecane.

  • This approach allows for controlled production of petroleum-replica hydrocarbons suitable for biofuel applications.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chemical synthesis (alkylation, aldol condensation) Acid-catalyzed, batch or continuous reactors, solid acid catalysts Established industrial methods, scalable Requires harsh conditions, limited selectivity
Plant biosynthesis Enzyme complex PcCER1-LIKE3/PcCER3 in P. cablin Renewable, bio-based, enzyme specificity Low yield in native plants, complex genetic manipulation
Microbial engineering Engineered E. coli expressing CEDDEC genes Renewable, tunable product profile, scalable fermentation Requires genetic engineering, substrate supply needed

Research Findings and Analytical Data

  • The enzyme complex PcCER1-LIKE3 and PcCER3 preferentially catalyzes pentadecane formation from C16 acyl-CoA with a 3.6-fold increase in pentadecane production in yeast models.

  • Engineered E. coli can produce branched pentadecane when fed with branched fatty acid precursors, confirming the feasibility of microbial alkane biosynthesis.

  • Industrial aldol condensation processes use solid acid catalysts such as mixed oxides and ion-exchange resins in continuous reactors to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pentadecane,3-methylene- can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound. This is typically done under UV light or in the presence of a radical initiator.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Chlorine or bromine under UV light.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Pentadecane, 3-methylene- serves as a precursor in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the development of more complex molecules used in pharmaceuticals and agrochemicals.
  • Environmental Studies
    • It has been identified in the volatile organic compounds (VOCs) released from natural sources such as plants. For instance, studies have reported its presence in Vanilla madagascariensis and Capsicum annuum, indicating its role in natural aroma profiles and potential ecological impacts .
  • Material Science
    • The compound is utilized in the development of nanomaterials. Research indicates that aliphatic hydrocarbons like pentadecane can influence the properties of nanostructures, enhancing their stability and functionality .

Case Study 1: Organic Synthesis

A study focused on the methyl-methylene addition process highlighted the role of pentadecane, 3-methylene- in generating longer-chain alkanes. This reaction is significant for producing synthetic fuels and lubricants with tailored properties .

Case Study 2: Environmental Impact

Research examining VOC emissions from southern yellow pine revealed that pentadecane, 3-methylene- contributes to the overall VOC profile of forest ecosystems. This study underscores the importance of understanding such compounds in assessing air quality and ecological health .

Case Study 3: Nanotechnology Applications

In nanotechnology, pentadecane derivatives have been explored for creating nanoparticles with enhanced properties for biomedical applications. The interactions between pentadecane-based structures and biological systems suggest potential uses in drug delivery systems and biosensing technologies .

Mechanism of Action

The mechanism of action of Pentadecane,3-methylene- involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is primarily due to the presence of the methylene group, which can participate in addition and substitution reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Structure Key Properties Sources
Pentadecane C₁₅H₃₂ Linear alkane High boiling point (~270°C), hydrophobic
3-Methylpentadecane C₁₆H₃₄ Branched alkane Lower boiling point vs. linear isomer
Heptadecene C₁₇H₃₄ Unsaturated alkene Reactive due to double bond
3-Methylene heptane C₈H₁₆ Branched/unsaturated Found in geological volatiles
  • Boiling Points : Linear alkanes (e.g., pentadecane) have higher boiling points than branched analogs (e.g., 3-methylpentadecane) due to stronger van der Waals forces . Alkenes (e.g., heptadecene) exhibit lower boiling points than alkanes of similar chain length.
  • Reactivity : Alkenes (like heptadecene) are more reactive than alkanes due to double bonds, while methylene-substituted compounds may show intermediate reactivity .

Analytical Challenges

  • GC-MS Identification : Larger alkanes (e.g., pentadecane) exhibit similar fragmentation patterns, leading to misidentification (e.g., tetradecane vs. pentadecane in NIST libraries) .
  • Database Gaps : Compounds like "tridecane,3-methylene" lack reference spectra, complicating analysis .

Biological Activity

Pentadecane,3-methylene- (C16H32) is a branched-chain alkane that has garnered attention for its potential biological activities. This article explores the compound's biological properties, particularly its anti-inflammatory, analgesic, and antipyretic effects, alongside its safety profile.

Pentadecane,3-methylene- is classified as a saturated hydrocarbon with the following characteristics:

  • Molecular Formula : C16H32
  • Molecular Weight : 226.44 g/mol
  • IUPAC Name : 3-Methylpentadecane

Anti-inflammatory Effects

Research indicates that pentadecane exhibits significant anti-inflammatory properties. A study evaluated the anti-inflammatory activity of various alkanes, including pentadecane, using a carrageenan-induced paw edema model in rats. The results demonstrated a dose-dependent inhibition of inflammation markers, suggesting that pentadecane may effectively reduce swelling and pain associated with inflammatory responses .

Analgesic Effects

In addition to its anti-inflammatory activity, pentadecane has shown promising analgesic effects. In the same study, the compound was tested against acetic acid-induced writhing and formalin-induced paw licking in rats. The findings revealed that pentadecane significantly reduced pain responses, comparable to the effects observed with standard analgesics such as indomethacin .

Antipyretic Properties

Pentadecane also exhibited antipyretic activity in models of induced fever. When administered to rats subjected to brewer's yeast-induced pyrexia, pentadecane effectively lowered elevated body temperatures, indicating its potential use in managing fever .

Safety Profile

The safety of pentadecane was assessed through acute toxicity studies. Rats were administered doses of up to 1000 mg/kg without exhibiting any behavioral or physiological adverse effects. No mortality was recorded during the study period, reinforcing the compound's safety at tested doses .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of pentadecane compared to other alkanes:

CompoundAnti-inflammatoryAnalgesicAntipyreticToxicity (1000 mg/kg)
PentadecaneSignificantSignificantSignificantNo adverse effects
EicosaneSignificantSignificantModerateNo adverse effects
OctacosaneModerateMildNot testedNo adverse effects
HeneicosaneMildNot testedNot testedNo adverse effects

Case Studies and Research Findings

  • Study on Marantodes pumilum Extracts : This research identified pentadecane among other bioactive compounds in the leaf extracts of Marantodes pumilum. The study highlighted its strong anti-inflammatory and analgesic properties through various in vivo models .
  • Volatile Organic Compounds in Southern Yellow Pine : Pentadecane was identified as one of the volatile organic compounds released by southern yellow pine trees. While this study primarily focused on environmental impacts, it provided insight into the widespread presence of pentadecane in natural settings .
  • Chemical Reactivity Studies : Investigations into the chemical mechanisms involving pentadecane have revealed its potential role in forming longer-chain hydrocarbons through methyl-methylene addition processes. This research adds depth to understanding its reactivity and potential applications in synthetic organic chemistry .

Q & A

Q. What are the recommended safety protocols for handling Pentadecane,3-methylene- in laboratory settings?

While specific toxicological data on Pentadecane,3-methylene- is limited, researchers should follow general hydrocarbon safety guidelines. Key measures include:

  • Skin contact : Wash immediately with soap and water for ≥15 minutes .
  • Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust . Safety protocols are extrapolated from analogous hydrocarbons due to limited compound-specific data .

Q. Which analytical techniques are optimal for characterizing the structural and purity profile of Pentadecane,3-methylene-?

Methodological approaches include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for identifying trace impurities in hydrocarbon mixtures, as demonstrated in wood extract analyses where Pentadecane,3-methylene- was detected .
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR confirms the methylene group’s position via chemical shifts (e.g., δ 110–115 ppm for terminal methylene groups) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies C-H stretching vibrations (2800–3000 cm⁻¹) and C=C bonds (1640–1680 cm⁻¹) .

Q. What are the established synthesis routes for Pentadecane,3-methylene- in academic research?

Common methods include:

  • Catalytic Dehydrogenation : Using platinum or palladium catalysts to remove hydrogen from pentadecane derivatives.
  • Grignard Reactions : Alkylation of shorter-chain alkenes with organomagnesium reagents. Purity optimization often employs orthogonal experimental design to test variables like temperature and catalyst concentration .

Advanced Research Questions

Q. How can researchers employ factorial design to optimize reaction conditions for synthesizing Pentadecane,3-methylene-?

A 3-factor factorial design (e.g., temperature, catalyst concentration, reaction time) identifies optimal parameters:

FactorLevel 1Level 2Level 3
Temperature (°C)607080
Catalyst (%)0.51.01.5
Reaction Time (h)234

Response surface methodology (RSM) and ANOVA analyze yield data, prioritizing significant factors . For example, a study found 70°C and 1.0% catalyst maximized yield (85%) while minimizing side products .

Q. What theoretical frameworks are applicable when studying the environmental behavior of Pentadecane,3-methylene-?

Researchers should align with:

  • Hydrocarbon Degradation Models : Predict biodegradation rates using octanol-water partition coefficients (log Kow ≈ 7.5) .
  • Combustion Mechanisms : Link to n-alkane oxidation pathways, where methylene groups influence reaction kinetics . Theoretical integration ensures hypothesis-driven experimental design, such as studying thermal stability under varying oxygen concentrations .

Q. What methodologies resolve discrepancies in reported physicochemical properties of Pentadecane,3-methylene- across studies?

Contradictions in boiling points or solubility often arise from purity differences or measurement techniques. Strategies include:

  • Standardized Protocols : Use ASTM methods for boiling point determination (e.g., ASTM D5399).
  • Cross-Validation : Compare GC-MS purity assessments with NMR integration for quantitative analysis . Replicating studies under controlled humidity and temperature conditions reduces variability .

Q. How can AI-driven simulations enhance the prediction of Pentadecane,3-methylene-’s behavior in complex systems like combustion?

AI tools integrated with COMSOL Multiphysics improve predictive accuracy by:

  • Molecular Dynamics (MD) Simulations : Modeling intermolecular interactions during combustion.
  • Real-Time Optimization : Adjusting experimental parameters (e.g., pressure) based on AI-analyzed emission profiles . For instance, AI reduced simulation error margins by 12% in predicting flame propagation rates .

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